Nortriptyline-d3 Hydrochloride
Overview
Description
Nortriptyline-D3 Hydrochloride is a tricyclic antidepressant and an active metabolite of the TCA amitriptyline . It is commonly used to treat depression .
Synthesis Analysis
The synthesis of Nortriptyline-D3 Hydrochloride involves complex equilibria in the aqueous phase (cationic and anionic complex formation between Nor and the phosphate) and solid-phase transformations (Nor free base, 1:1 Nor hydrochloride salt, 1:1 and 1:2 Nor phosphate salts) .Molecular Structure Analysis
Nortriptyline-D3 Hydrochloride has a molecular formula of C19H22ClN . The InChI is 1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15 (17)12-13-16-8-3-5-10-18 (16)19;/h2-5,7-11,20H,6,12-14H2,1H3;1H/i1D3; .Chemical Reactions Analysis
Nortriptyline-D3 Hydrochloride can form binary mixtures with various excipients . Interactions between Nortriptyline-D3 Hydrochloride and excipients were observed at temperatures below the melting point of the API in the binary mixtures .Physical And Chemical Properties Analysis
The molecular weight of Nortriptyline-D3 Hydrochloride is 302.9 g/mol . More detailed physical and chemical properties could not be found in the search results.Scientific Research Applications
Electrochemical Analysis : A study by Jain & Keisham (2008) detailed the electro reductive behavior of Nortriptyline Hydrochloride and its determination in pharmaceutical formulations using voltammetric techniques.
Preformulation Studies : Ledeți et al. (2017) conducted preformulation studies for Nortriptyline, examining its compatibility with various excipients and analyzing thermal behavior.
Pharmaceutical Formulation Kinetics : Rahman, Khatoon, & Rahman (2014) developed a kinetic spectrophotometric method for determining Nortriptyline Hydrochloride in pharmaceutical formulations.
Environmental Persistence : Li, Sumarah, & Topp (2013) investigated the persistence of Nortriptyline in agricultural soils, which is critical for understanding environmental impacts.
Pharmacological Action Mechanisms : A study by Fuxe et al. (1977) explored the mechanism of action of Nortriptyline, focusing on its potential serotonin receptor blocking activity.
Neuroprotective Effects : Zhang et al. (2008) demonstrated that Nortriptyline protects mitochondria and reduces cerebral ischemia/hypoxia injury.
Adsorption Studies : Sadri et al. (2018) studied the adsorption of Nortriptyline on various mineral surfaces, which is significant for wastewater treatment and environmental remediation.
Smoking Cessation Therapy : Hall et al. (1998) investigated the use of Nortriptyline Hydrochloride in smoking cessation therapy, particularly in combination with cognitive-behavioral therapy.
Clinical Pharmacogenetics : Dalén et al. (1998) explored 10-hydroxylation of Nortriptyline in individuals with various CYP2D6 genotypes, which is crucial for personalized medicine approaches.
Transdermal Formulation for Smoking Cessation : Melero et al. (2009) developed a transdermal formulation containing Nortriptyline Hydrochloride for smoking cessation support therapy.
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-11,20H,6,12-14H2,1H3;1H/i1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAYBENGXDALFF-NIIDSAIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662159 | |
Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nortriptyline-d3 Hydrochloride | |
CAS RN |
203784-52-5, 136765-48-5 | |
Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 203784-52-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 136765-48-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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